4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole
Overview
Description
4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of bromine, ethoxymethyl, and ethyl groups in this compound makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole typically involves the bromination of a pyrazole precursor. One common method is the bromination of 5-(ethoxymethyl)-1-ethyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethoxymethyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Carboxylic acids or aldehydes.
Coupling Products: Biaryl or styrene derivatives.
Scientific Research Applications
4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom can form halogen bonds with biological targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazole
- 4-bromo-5-(methyl)-1-ethyl-1H-pyrazole
- 4-bromo-5-(ethoxymethyl)-1-methyl-1H-pyrazole
Uniqueness
4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and biological activity. This group can enhance the compound’s solubility and ability to interact with various molecular targets, making it a valuable intermediate in synthetic and medicinal chemistry.
Properties
IUPAC Name |
4-bromo-5-(ethoxymethyl)-1-ethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-3-11-8(6-12-4-2)7(9)5-10-11/h5H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQYGACQGNUNBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)COCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801250030 | |
Record name | 1H-Pyrazole, 4-bromo-5-(ethoxymethyl)-1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1856088-59-9 | |
Record name | 1H-Pyrazole, 4-bromo-5-(ethoxymethyl)-1-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1856088-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 4-bromo-5-(ethoxymethyl)-1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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